molecular formula C11H18N2O3S B6149438 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide CAS No. 104116-07-6

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B6149438
CAS No.: 104116-07-6
M. Wt: 258.3
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Description

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Properties

CAS No.

104116-07-6

Molecular Formula

C11H18N2O3S

Molecular Weight

258.3

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide
  • 5-amino-N,N-diethyl-2-ethoxybenzene-1-sulfonamide
  • 5-amino-N,N-diethyl-2-propoxybenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, influences its solubility and interaction with biological targets .

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